KRAS inhibitor-26
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H39F3N6O4 |
|---|---|
Molecular Weight |
676.7 g/mol |
IUPAC Name |
25,34-difluoro-8-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-30-hydroxy-14-oxa-3,7,9,11,19-pentazahexacyclo[22.7.1.12,6.111,16.05,10.028,32]tetratriaconta-1(32),2,4,6(34),7,9,24,26,28,30-decaen-20-one |
InChI |
InChI=1S/C36H39F3N6O4/c37-23-15-36(8-2-10-45(36)18-23)20-49-35-42-33-27-16-41-32(31(33)39)26-14-24(46)13-22-5-6-28(38)25(30(22)26)3-1-4-29(47)40-9-7-21-17-44(34(27)43-35)11-12-48-19-21/h5-6,13-14,16,21,23,46H,1-4,7-12,15,17-20H2,(H,40,47)/t21?,23-,36+/m1/s1 |
InChI Key |
PXXIAPJIMONJNH-KXQJKLPKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Binding Affinity of KRAS Inhibitor-26 with KRAS G12V
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of KRAS inhibitor-26, also identified as compound 194a, with the oncogenic KRAS G12V mutant protein. This document outlines the available quantitative data, details representative experimental methodologies for assessing inhibitor potency, and visualizes the pertinent biological pathways and experimental workflows.
Quantitative Data Summary
This compound, a member of the pyridopyrimidine class of inhibitors, has been identified as a potent antagonist of the KRAS G12V mutant. The primary quantitative measure of its efficacy reported to date is the half-maximal inhibitory concentration (IC50).
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound (compound 194a) | KRAS G12V | Biochemical or Cell-based Assay | ≤100 nM |
Note: The available literature and patent documentation describe the IC50 value, which indicates the concentration of the inhibitor required to reduce the activity of the KRAS G12V protein by 50%. While this is a measure of the inhibitor's potency, it is distinct from the dissociation constant (Kd), which is a direct measure of binding affinity. A related pyridopyrimidine compound, KRAS inhibitor-24, has also been shown to have an IC50 of < 100 nM for KRas G12V.
Experimental Protocols
While the specific, detailed protocol used to determine the IC50 of this compound is not publicly available, a representative protocol for a cell-based viability assay, a common method for determining the IC50 of cancer drugs, is provided below. This protocol is based on established methodologies for similar KRAS inhibitors.
Representative Protocol: Cell Viability Assay for IC50 Determination
Objective: To determine the concentration of this compound required to inhibit the proliferation of KRAS G12V-mutant cancer cells by 50%.
Materials:
-
KRAS G12V mutant cancer cell line (e.g., SW 620)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader capable of measuring luminescence
-
Standard laboratory equipment for cell culture (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding:
-
Harvest and count KRAS G12V mutant cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range might be from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix the contents by orbital shaking for a few minutes to induce cell lysis.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data to the vehicle control wells to determine the percentage of cell viability for each inhibitor concentration.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.
-
Visualizations
KRAS G12V Signaling Pathway
The KRAS G12V mutation results in a constitutively active KRAS protein, which perpetually stimulates downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to uncontrolled cell proliferation and survival. This compound is designed to bind to the KRAS G12V protein and inhibit its activity, thereby blocking these downstream signals.
Structural Basis of KRAS Inhibitor-26 Selectivity: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of specific inhibitors for oncogenic KRAS mutants has been a significant challenge in cancer therapy. KRAS inhibitor-26 (also known as compound 194a) has emerged as a potent inhibitor of the KRAS G12V mutation, one of the most common and aggressive drivers of human cancers. This technical guide provides a comprehensive overview of the currently available information on the structural basis of this compound's selectivity for the G12V mutant. This document summarizes the known quantitative data, outlines the likely experimental methodologies for its characterization, and presents visualizations of the relevant biological pathways and conceptual frameworks. While detailed structural data from co-crystal structures are not yet publicly available, this paper synthesizes information from patent literature and analogous KRAS inhibitor studies to provide a foundational understanding for researchers in the field.
Introduction to KRAS and the G12V Mutation
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most frequent oncogenic drivers in human cancers, including pancreatic, colorectal, and non-small cell lung cancers. The glycine-to-valine substitution at codon 12 (G12V) is a particularly challenging mutation to target due to the non-reactive nature of the valine side chain. This mutation impairs the intrinsic GTPase activity of KRAS and renders it insensitive to GTPase-activating proteins (GAPs), leading to its constitutive activation and uncontrolled downstream signaling.
This compound has been identified as a potent inhibitor of the KRAS G12V mutant, with a reported half-maximal inhibitory concentration (IC50) of less than or equal to 100 nM. This inhibitor belongs to a class of pyridopyrimidine compounds, as detailed in the patent WO 2024/040131 A1.
Quantitative Data on Inhibitor Activity
Currently, publicly available quantitative data on the selectivity profile of this compound is limited. The primary reported value is its potency against the intended target, KRAS G12V. Information regarding its binding affinity (Kd) and inhibitory activity (IC50) against other common KRAS mutants (e.g., G12C, G12D) and wild-type (WT) KRAS is not yet detailed in peer-reviewed publications. A review of the patent literature suggests that this class of pyridopyrimidine inhibitors demonstrates high affinity for both wild-type and mutant K-Ras in in vitro binding assays, which indicates that the precise selectivity mechanism may be more complex than simple binding affinity.
Table 1: Reported In Vitro Activity of this compound (Compound 194a)
| Target | Assay Type | Metric | Value | Reference(s) |
| KRAS G12V | (Not Specified) | IC50 | ≤100 nM |
Note: Further studies are required to fully characterize the selectivity profile of this compound across a panel of KRAS mutants and wild-type protein.
Postulated Structural Basis of Selectivity
In the absence of a co-crystal structure of KRAS G12V in complex with inhibitor-26, the structural basis of its selectivity can be inferred from the patent literature and the known structural features of the KRAS G12V protein. The patent describing pyridopyrimidine KRAS inhibitors suggests that these compounds bind to the GDP/GTP-binding site of KRAS, thereby inhibiting nucleotide exchange.
The G12V mutation introduces a bulkier, hydrophobic valine residue in the P-loop of the nucleotide-binding pocket. This alteration can create a unique topology that may be exploited by inhibitors for selective binding. The pyridopyrimidine scaffold of inhibitor-26 is likely designed to fit within this altered pocket, forming specific interactions with the valine residue and surrounding amino acids that are not possible or are less favorable in other KRAS mutants or the wild-type protein.
The selectivity of small molecule inhibitors for different KRAS mutants often arises from subtle differences in the conformation and dynamics of the switch I and switch II regions, which are adjacent to the nucleotide-binding pocket. It is plausible that inhibitor-26 stabilizes a specific conformation of KRAS G12V that is less accessible to other mutants.
Experimental Protocols for Characterization
To fully elucidate the structural basis of this compound selectivity, a suite of biochemical and biophysical assays would be required. The following are detailed methodologies for key experiments typically cited in the characterization of KRAS inhibitors.
Biochemical Assays for Potency and Selectivity
4.1.1. KRAS Nucleotide Exchange Assay
-
Principle: This assay measures the ability of an inhibitor to block the exchange of GDP for a fluorescently labeled GTP analog (e.g., mant-GTP) catalyzed by a guanine (B1146940) nucleotide exchange factor (GEF), such as SOS1.
-
Protocol:
-
Recombinant human KRAS protein (G12V, G12C, G12D, WT) is pre-loaded with GDP.
-
The KRAS-GDP complex is incubated with varying concentrations of this compound.
-
The nucleotide exchange reaction is initiated by the addition of a GEF (e.g., SOS1) and a fluorescent GTP analog.
-
The increase in fluorescence, corresponding to the binding of the fluorescent GTP analog to KRAS, is monitored over time using a fluorescence plate reader.
-
IC50 values are calculated by plotting the rate of nucleotide exchange against the inhibitor concentration.
-
4.1.2. Surface Plasmon Resonance (SPR) for Binding Affinity
-
Principle: SPR measures the real-time binding kinetics and affinity between an immobilized protein and an analyte in solution.
-
Protocol:
-
Recombinant KRAS protein (G12V and other mutants) is immobilized on an SPR sensor chip.
-
A series of concentrations of this compound are flowed over the chip surface.
-
The change in the refractive index at the sensor surface, which is proportional to the mass of the bound inhibitor, is measured as a response unit (RU).
-
Association (ka) and dissociation (kd) rate constants are determined from the sensorgrams.
-
The equilibrium dissociation constant (Kd) is calculated as kd/ka.
-
Structural Biology
4.2.1. X-ray Crystallography
-
Principle: This technique is used to determine the three-dimensional structure of the KRAS-inhibitor complex at atomic resolution.
-
Protocol:
-
The KRAS G12V protein is expressed and purified.
-
The purified protein is incubated with a molar excess of this compound to form a stable complex.
-
The complex is crystallized by screening a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, and temperature).
-
Crystals are cryo-protected and diffraction data are collected using an X-ray source.
-
The diffraction data are processed to solve the crystal structure, revealing the precise binding mode of the inhibitor and its interactions with the protein.
-
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling pathways and experimental procedures is crucial for understanding the context of KRAS inhibition.
An In-Depth Technical Guide on the Target Validation of KRAS Inhibitor-26
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, acts as a molecular switch stuck in the "on" position, leading to uncontrolled cell proliferation and tumor growth. The G12V mutation is one of the most common oncogenic KRAS mutations, driving the progression of numerous cancers, including lung, colorectal, and pancreatic cancers. Historically, KRAS has been considered an "undruggable" target. However, recent breakthroughs have led to the development of inhibitors that can directly target specific KRAS mutants. This technical guide focuses on the target validation of KRAS inhibitor-26, a potent and selective inhibitor of KRAS G12V.
This compound, also identified as compound 194a, is a pyridopyrimidine-based compound designed to specifically inhibit the KRAS G12V mutant. This document provides a comprehensive overview of the experimental data and methodologies used to validate its mechanism of action and therapeutic potential.
Mechanism of Action
This compound functions by binding to the KRAS G12V protein, interfering with its ability to engage with downstream effector proteins. This disruption blocks the aberrant signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, that are constitutively activated by the G12V mutation. By inhibiting these pathways, the compound effectively suppresses cancer cell proliferation and can induce apoptosis.
Quantitative Data Summary
The inhibitory activity of this compound (compound 194a) against the KRAS G12V mutant has been quantified through biochemical assays. The following table summarizes the available data.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound (194a) | KRAS G12V | Biochemical Assay | ≤100 | --INVALID-LINK-- |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound.
Biochemical Assay for KRAS G12V Inhibition
Objective: To determine the in vitro potency of this compound in inhibiting the activity of the KRAS G12V mutant protein.
Principle: This assay measures the ability of the inhibitor to disrupt the interaction between KRAS G12V and its downstream effectors or to inhibit its nucleotide exchange. A common method involves a fluorescence-based assay that monitors the binding of a fluorescently labeled GTP analog to KRAS.
Materials:
-
Recombinant human KRAS G12V protein
-
Guanine nucleotide exchange factor (GEF), e.g., SOS1
-
Fluorescently labeled GTP analog (e.g., BODIPY-GTP)
-
This compound (compound 194a)
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the KRAS G12V protein to each well at a final concentration in the nanomolar range.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for compound binding.
-
Initiate the exchange reaction by adding a mixture of the GEF (e.g., SOS1) and the fluorescently labeled GTP analog.
-
Monitor the increase in fluorescence over time using a plate reader. The fluorescence signal is proportional to the amount of fluorescent GTP bound to KRAS.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention for KRAS inhibitor-
The Effects of KRAS Inhibitor-26 on Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma. For decades, KRAS was deemed "undruggable" due to its high affinity for GTP and the lack of apparent allosteric binding sites.
The landscape of KRAS-targeted therapies has been revolutionized by the development of direct inhibitors. This guide focuses on KRAS inhibitor-26, a potent and selective inhibitor of the KRAS G12V mutation, one of the most prevalent and aggressive KRAS variants. This compound has a reported half-maximal inhibitory concentration (IC50) of ≤100 nM. Due to the limited specific public data on this compound, this guide will leverage data from well-characterized pan-KRAS and other mutant-specific inhibitors to illustrate the anticipated effects and the methodologies used for their characterization. This document will provide an in-depth overview of its mechanism of action, its effects on downstream signaling pathways, and detailed experimental protocols for its evaluation.
Mechanism of Action of KRAS G12V Inhibition
KRAS cycles between an active GTP-bound state and an inactive GDP-bound state. The G12V mutation, a substitution of glycine (B1666218) with valine at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation. This results in persistent downstream signaling, driving oncogenesis.
KRAS G12V inhibitors, including this compound, are designed to selectively bind to the mutant protein. A primary mechanism for many KRAS inhibitors is to lock the protein in its inactive, GDP-bound conformation. By binding to a pocket on the inactive protein, these inhibitors prevent the interaction with guanine (B1146940) nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), which are responsible for exchanging GDP for GTP. This blockade of GEF-mediated activation effectively shuts down the oncogenic signaling cascade.
Effects on Downstream Signaling Pathways
The constitutive activation of KRAS G12V leads to the persistent stimulation of multiple downstream effector pathways critical for tumor growth and survival. The two most well-characterized cascades are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Inhibition of KRAS G12V by compounds like this compound is expected to suppress these key signaling networks.
-
RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation. Activated KRAS recruits and activates RAF kinases (ARAF, BRAF, CRAF), which in turn phosphorylate and activate MEK1/2. MEK1/2 then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate gene expression related to cell cycle progression.
-
PI3K-AKT-mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism. Activated KRAS can directly bind to and activate the p110 catalytic subunit of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate PIP3, which leads to the recruitment and activation of AKT. Activated AKT, in turn, phosphorylates a host of downstream targets, including mTOR, to promote cell survival and protein synthesis.
Quantitative Data
The following tables summarize representative quantitative data for KRAS inhibitors. These values are illustrative and provide a benchmark for the expected performance of a potent KRAS G12V inhibitor like this compound.
Table 1: Biochemical Potency of Representative KRAS Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | KRAS G12V | ≤100 | (Not specified) |
| MRTX1133 | KRAS G12D | 0.14 | Nucleotide Exchange Assay |
| AMG 510 (Sotorasib) | KRAS G12C | 8.88 | Nucleotide Exchange Assay |
| BI-2852 (Pan-KRAS) | KRAS-SOS1 | ~30 | Biochemical Binding Assay |
Data is compiled from publicly available sources for well-characterized inhibitors to provide context.
Table 2: Cellular Activity of Representative KRAS Inhibitors
| Compound | Cell Line | KRAS Mutation | IC50 (nM) - Proliferation | Assay Type |
| Expected for Inh-26 | Various | G12V | < 200 | MTT/CTG |
| MRTX1133 | MIA PaCa-2 | G12D | < 1 | CellTiter-Glo |
| AMG 510 (Sotorasib) | NCI-H358 | G12C | 7 | CellTiter-Glo |
| BI-2852 | PANC-1 | G12D | ~200 | Cell Viability |
Data is compiled from publicly available sources for well-characterized inhibitors to provide context.
Table 3: Downstream Signaling Inhibition by Representative KRAS Inhibitors
| Compound | Cell Line | Treatment Conc. | % pERK Inhibition | % pAKT Inhibition |
| Expected for Inh-26 | AsPC-1 | 100 nM | > 80% | > 60% |
| MRTX1133 | MIA PaCa-2 | 10 nM | > 90% | > 80% |
| AMG 510 (Sotorasib) | NCI-H358 | 100 nM | > 95% | Variable |
| BAY-293 | PANC-1 | 1 µM | > 90% (at 3h) | > 50% (at 3h) |
Data is compiled from publicly available sources for well-characterized inhibitors to provide context.
Experimental Protocols
The characterization of a KRAS inhibitor involves a series of biochemical and cell-based assays to determine its potency, selectivity
A Technical Guide to KRAS Inhibitor-26: Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis and chemical properties of KRAS inhibitor-26, a potent antagonist of the KRAS G12V mutant protein. All data and protocols are derived from the primary literature, offering a comprehensive resource for professionals in the field of oncology and drug discovery.
Core Chemical Properties
This compound, also identified as compound 194a in patent literature, is a pyridopyrimidine derivative with significant inhibitory activity against the KRAS G12V mutant.[1][2] Its fundamental chemical and biological characteristics are summarized below.
| Property | Value | Reference |
| Compound Name | This compound (compound 194a) | [1][2] |
| Molecular Formula | C36H39F3N6O4 | [2] |
| Molecular Weight | 676.73 g/mol | [2] |
| CAS Number | 3030576-80-5 | [2] |
| Target | KRAS G12V | [1][2] |
| Potency (IC50) | ≤100 nM | [1][2] |
| Primary Reference | Patent: WO 2024/040131 A1 | [1][2] |
Synthesis Protocol
The synthesis of this compound is detailed in patent WO 2024/040131 A1. The procedure involves a multi-step synthetic route, culminating in the formation of the final pyridopyrimidine core structure. While the full, step-by-step protocol from the patent is extensive, a general overview of the synthetic strategy is provided here. The synthesis generally involves the construction of a substituted pyridopyrimidine scaffold followed by the coupling of side chains that are crucial for its inhibitory activity.
Further details on the specific reagents, reaction conditions, and purification methods can be found by consulting the aforementioned patent.
Experimental Protocols
The characterization of this compound and the determination of its inhibitory activity involve a series of standard and specialized biochemical and cell-based assays. The following are representative experimental protocols that would be employed in the evaluation of such a compound.
KRAS G12V Inhibition Assay (Biochemical)
This assay is designed to measure the direct inhibitory effect of the compound on the activity of the purified KRAS G12V protein.
-
Protein Expression and Purification: Recombinant human KRAS G12V protein is expressed in a suitable expression system (e.g., E. coli) and purified to homogeneity using standard chromatographic techniques.
-
Nucleotide Exchange Assay: The assay measures the exchange of fluorescently labeled GDP (e.g., mant-GDP) for GTP.
-
KRAS G12V protein is pre-loaded with mant-GDP.
-
The inhibitor, at varying concentrations, is incubated with the mant-GDP-loaded KRAS G12V.
-
The exchange reaction is initiated by the addition of a high concentration of unlabeled GTP.
-
The decrease in fluorescence, as mant-GDP is displaced, is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The initial rates of nucleotide exchange are plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the exchange rate by 50%, is determined by fitting the data to a dose-response curve.
Cell-Based KRAS Signaling Pathway Inhibition Assay
This assay assesses the ability of the inhibitor to block downstream signaling pathways activated by mutant KRAS in a cellular context.
-
Cell Line: A human cancer cell line endogenously expressing the KRAS G12V mutation (e.g., a pancreatic or colorectal cancer cell line) is used.
-
Treatment: Cells are seeded in multi-well plates and treated with increasing concentrations of this compound for a specified period.
-
Western Blot Analysis:
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated forms of downstream effector proteins, such as p-ERK and p-AKT, as well as total ERK and AKT as loading controls.
-
The bands are visualized using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: The intensity of the phosphorylated protein bands is quantified and normalized to the total protein levels. The reduction in phosphorylation indicates the inhibition of the KRAS signaling pathway.
Signaling Pathway
The KRAS protein is a critical node in cellular signaling, acting as a molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state.[3][4] Activating mutations, such as G12V, lock KRAS in a constitutively active state, leading to uncontrolled cell proliferation and survival through the persistent activation of downstream effector pathways.[3][4] The primary signaling cascades initiated by active KRAS include the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[3] this compound is designed to specifically target the G12V mutant, thereby preventing its interaction with downstream effectors and inhibiting these oncogenic signaling pathways.
Caption: The KRAS signaling pathway and the point of intervention for this compound.
Experimental Workflow
The discovery and preclinical evaluation of a KRAS inhibitor like this compound typically follows a structured workflow, from initial screening to in vivo efficacy studies.
Caption: A generalized workflow for the preclinical development of a KRAS inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Innovative Therapeutic Approaches Targeting K-Ras: Analysis of Macrocyclic Compounds, Peptidomimetics, and Pyridopyrimidine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2024040131A1 - Pyridopyrimidine kras inhibitors - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for KRAS Inhibitor-26 in In Vitro Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation.[2][3][4] The KRAS G12V mutation is a prevalent oncogenic alteration for which targeted therapies are actively being pursued. KRAS inhibitor-26 is a potent and specific inhibitor of the KRAS G12V mutant, with a reported IC50 value of ≤100 nM.[5][6]
These application notes provide detailed protocols for utilizing this compound in a suite of in vitro cell-based assays to characterize its biological activity and mechanism of action in cancer cell lines harboring the KRAS G12V mutation. The described assays include the assessment of cell viability, induction of apoptosis, and inhibition of downstream KRAS signaling pathways.
Data Presentation
Table 1: Potency of this compound
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | KRAS G12V | ≤100 | Biochemical Assay | [5][6] |
Signaling Pathway
The K-Ras protein is a central component of the RAS/MAPK signaling pathway, which relays extracellular signals to the cell nucleus to regulate fundamental cellular processes.[7] Upon activation by upstream signals, such as those from receptor tyrosine kinases (e.g., EGFR), KRAS in its GTP-bound state activates downstream effector pathways, including the RAF-MEK-ERK and PI3K-AKT-mTOR cascades, driving cell growth and survival.[8][9] this compound targets the G12V mutant, locking it in an inactive state and thereby inhibiting these downstream oncogenic signals.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of KRAS G12V mutant cancer cells.
Materials:
-
KRAS G12V mutant cancer cell line (e.g., MIA PaCa-2, A549) and a KRAS wild-type cell line for selectivity assessment.
-
Complete cell culture medium.
-
This compound.
-
DMSO (vehicle control).
-
96-well plates.
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0.1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).[10]
-
Remove the overnight culture medium and add 100 µL of the medium containing the inhibitor or vehicle to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Measurement: Add 20 µL of MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay quantifies the induction of apoptosis in KRAS G12V mutant cells following treatment with this compound.
Materials:
-
KRAS G12V mutant cancer cell line.
-
6-well plates.
-
This compound.
-
DMSO (vehicle control).
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
1X Annexin V Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at concentrations around its IC50 value (e.g., 1x, 5x, and 10x IC50) and a vehicle control for 24-48 hours.[10]
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin-EDTA.[10]
-
Cell Washing: Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[10]
-
Data Analysis: Quantify the percentage of cells in each quadrant and compare the treated samples to the vehicle control.
Western Blot Analysis for Downstream Signaling Inhibition
This protocol assesses the inhibition of KRAS downstream signaling pathways (e.g., MAPK) by measuring the phosphorylation status of key effector proteins like ERK.
Materials:
-
KRAS G12V mutant cancer cell line.
-
6-well plates.
-
This compound.
-
DMSO (vehicle control).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[11]
-
BCA protein assay kit.
-
SDS-PAGE gels, buffers, and electrophoresis apparatus.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
ECL substrate and imaging system.[11]
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 2-24 hours).[12] Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[4]
-
Immunoblotting:
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[11]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to assess the degree of pathway inhibition.
Experimental Workflow Visualization
Logical Protocol Flow
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-Molecule Inhibition of KRAS through Conformational Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Ras | 3030576-80-5 | Invivochem [invivochem.com]
- 7. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 8. mdpi.com [mdpi.com]
- 9. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KRAS Inhibitor-26 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of KRAS inhibitor-26, a potent KRAS G12V inhibitor (IC50: ≤100 nM), in xenograft mouse models. Due to the limited publicly available in vivo data for this compound, this document outlines generalized protocols and representative data based on studies with other KRAS inhibitors, particularly those targeting KRAS mutations.
Introduction to this compound
The Kirsten Rat Sarcoma (KRAS) proto-oncogene is a frequently mutated driver in various human cancers, including pancreatic, colorectal, and non-small cell lung cancer. The G12V mutation is one of the common oncogenic alterations in KRAS, leading to constitutive activation of downstream signaling pathways that promote tumor growth and survival. This compound is a small molecule designed to specifically target the KRAS G12V mutant protein, offering a promising therapeutic strategy for cancers harboring this mutation. In vivo evaluation using xenograft mouse models is a critical step in the preclinical development of this compound to assess its anti-tumor efficacy, pharmacokinetic/pharmacodynamic (PK/PD) relationship, and overall tolerability.
KRAS Signaling Pathway and Mechanism of Action
KRAS is a small GTPase that acts as a molecular switch in cell signaling. In its active, GTP-bound state, KRAS activates downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. The G12V mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state. This compound is designed to selectively bind to the KRAS G12V mutant protein, inhibiting its downstream signaling and thereby suppressing tumor growth.
Experimental Protocols
Cell Line Derived Xenograft (CDX) Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line harboring the KRAS G12V mutation.
Materials:
-
KRAS G12V mutant human cancer cell line (e.g., pancreatic, colorectal, or lung cancer cell lines)
-
Immunodeficient mice (e.g., Athymic Nude, NOD/SCID)
-
Cell culture medium and supplements
-
Matrigel® or similar basement membrane matrix
-
Sterile PBS, syringes, and needles
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
Procedure:
-
Cell Culture: Culture the KRAS G12V mutant cancer cells in the recommended medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Preparation and Administration: Prepare this compound in the appropriate vehicle. Administer the drug to the treatment group via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group should receive the vehicle alone.
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and collect tumors and other tissues for pharmacodynamic and biomarker analysis (e.g., Western blot for p-ERK, immunohistochemistry).
Patient-Derived Xenograft (PDX) Model Protocol
PDX models more closely recapitulate the heterogeneity of human tumors.
Procedure:
-
Tumor Acquisition: Obtain fresh tumor tissue from a patient with a KRAS G12V mutant cancer under appropriate ethical guidelines.
-
Tumor Implantation: Surgically implant a small fragment of the tumor tissue subcutaneously into immunodeficient mice.
-
Tumor Engraftment and Expansion: Monitor the mice for tumor engraftment and growth. Once the tumors reach a suitable size, they can be passaged into subsequent cohorts of mice for expansion.
-
Dosing Study: Once a cohort of mice with established PDX tumors is ready, follow steps 4-7 of the CDX model protocol for drug administration and efficacy assessment.
Data Presentation
The following tables are templates for summarizing the quantitative data from in vivo studies with this compound.
Table 1: In Vivo Efficacy of this compound in a CDX Model
| Mouse Model | Cell Line | Administration Route | Dosage Regimen | Outcome (e.g., Tumor Growth Inhibition %) |
|---|---|---|---|---|
| Athymic Nude | Pancreatic (KRAS G12V) | Oral Gavage | 25 mg/kg, daily | Data to be determined |
| Athymic Nude | Pancreatic (KRAS G12V) | Oral Gavage | 50 mg/kg, daily | Data to be determined |
| Athymic Nude | Colorectal (KRAS G12V) | IP Injection | 25 mg/kg, daily | Data to be determined |
| Athymic Nude | Colorectal (KRAS G12V) | IP Injection | 50 mg/kg, daily | Data to be determined |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Unit | Value (Oral) | Value (IV) |
|---|---|---|---|
| Cmax | ng/mL | Data to be determined | Data to be determined |
| Tmax | h | Data to be determined | Data to be determined |
| AUC | ng*h/mL | Data to be determined | Data to be determined |
| t1/2 | h | Data to be determined | Data to be determined |
| Bioavailability | % | Data to be determined | N/A |
**Table 3: Pharmacodynamic Effects of this compound in Tumor Xen
Application Notes and Protocols for KRAS Inhibitor-26 in Pancreatic Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely driven by mutations in the KRAS oncogene, which are present in over 90% of cases.[1] The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, survival, and differentiation.[2] Mutations in KRAS, most commonly at codon 12, lock the protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2][3]
KRAS inhibitor-26 is a potent and specific inhibitor of the KRAS G12V mutation, with a reported half-maximal inhibitory concentration (IC50) of ≤100 nM. The KRAS G12V mutation is a prevalent driver mutation in a subset of pancreatic cancers. These application notes provide a framework for evaluating the in vitro efficacy of this compound in pancreatic cancer cell lines harboring the KRAS G12V mutation.
Note: Publicly available data on the specific application and dosage of this compound in pancreatic cancer cell lines is limited. The following protocols and data are based on established methodologies for characterizing KRAS inhibitors in relevant cancer cell models. Researchers are advised to perform dose-response studies to determine the optimal concentration for their specific experimental setup.
Data Presentation
Table 1: Pancreatic Cancer Cell Lines with KRAS G12V Mutation
| Cell Line | ATCC No. | Histology | KRAS Mutation | Recommended Culture Medium |
| Capan-2 | HTB-80 | Adenocarcinoma | c.35G>T (p.G12V) | McCoy's 5a Medium Modified |
| Other relevant cell lines | ||||
| MIA PaCa-2 | CRL-1420 | Carcinoma | c.35G>T (p.G12C) | DMEM |
| PANC-1 | CRL-1469 | Epithelioid Carcinoma | c.35G>A (p.G12D) | DMEM |
| BxPC-3 | CRL-1687 | Adenocarcinoma | Wild-Type | RPMI-1640 |
This table provides an example of relevant cell lines. Researchers should select cell lines based on the specific KRAS mutation of interest.
Table 2: Example IC50 Values of a Representative KRAS G12V Inhibitor in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Mutation | IC50 (nM) | Assay |
| Capan-2 | G12V | [Insert experimentally determined value] | Cell Viability (72h) |
| BxPC-3 | Wild-Type | [Insert experimentally determined value] | Cell Viability (72h) |
This table should be populated with experimentally determined IC50 values for this compound.
Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway
Caption: Downstream signaling of activated KRAS and the point of intervention by a KRAS G12V inhibitor.
Experimental Workflow for Cell Viability Assay
Caption: A generalized workflow for determining the IC50 of a KRAS inhibitor in pancreatic cancer cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of this compound on the viability of pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., Capan-2, BxPC-3)
-
Complete growth medium (e.g., McCoy's 5a, RPMI-1640)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete growth medium from the DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Western Blot Analysis for Downstream Signaling
This protocol is to assess the effect of this compound on the phosphorylation status of key downstream effectors of the KRAS pathway.
Materials:
-
Pancreatic cancer cell lines
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Signal Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Conclusion
These application notes provide a general framework for the initial in vitro characterization of this compound in pancreatic cancer cell lines. The provided protocols for cell viability and western blot analysis will enable researchers to determine the dose-dependent effects on cell growth and to confirm the on-target activity by assessing the inhibition of downstream KRAS signaling. Due to the limited specific data available for this compound, it is crucial for researchers to perform their own dose-response experiments to determine the optimal working concentrations for their specific cell lines and assays. Further investigations, including apoptosis assays and in vivo studies, are recommended to fully elucidate the therapeutic potential of this inhibitor.
References
Application Notes and Protocols for KRAS G12V Inhibitor-26 Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers, with the G12V mutation being a common driver in pancreatic, colorectal, and non-small cell lung cancers. KRAS G12V locks the KRAS protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT/mTOR pathways, which drive tumor cell proliferation, survival, and differentiation. KRAS inhibitor-26 is a potent and selective inhibitor of the KRAS G12V mutant protein.
However, monotherapy with KRAS inhibitors often leads to intrinsic or acquired resistance. Resistance mechanisms frequently involve feedback reactivation of the MAPK pathway through upstream signaling from receptor tyrosine kinases (RTKs) or the activation of parallel survival pathways like the PI3K/AKT pathway. Therefore, combination therapies are a rational approach to enhance the efficacy of KRAS G12V inhibitors and overcome resistance.
These application notes provide a comprehensive guide for designing and conducting preclinical combination studies with this compound. We outline protocols for in vitro and in vivo experiments to assess the synergistic effects of this compound with other targeted agents, such as MEK inhibitors or SHP2 inhibitors.
Key Signaling Pathways in KRAS G12V Mutant Cancers
The diagram below illustrates the central role of KRAS G12V in activating downstream oncogenic signaling and highlights potential nodes for combination therapy.
KRAS G12V signaling and combination therapy targets.
Experimental Design Workflow
A systematic approach is crucial for evaluating combination therapies. The workflow below outlines the key stages from in vitro screening to in vivo validation.
Workflow for preclinical combination studies.
In Vitro Protocols
Cell Lines
Select cancer cell lines endogenously expressing the KRAS G12V mutation.
| Cell Line | Cancer Type | Recommended Culture Medium |
| SNU-C4 | Colorectal Carcinoma | RPMI-1640 + 10% FBS |
| SW 626 | Ovarian Adenocarcinoma | Leibovitz's L-15 + 10% FBS |
| NCI-H441 | Non-Small Cell Lung Cancer | RPMI-1640 + 10% FBS |
Protocol 1: Cell Viability and Synergy Analysis
This protocol determines the half-maximal inhibitory concentration (IC50) of single agents and evaluates the synergistic effect of the combination using the Combination Index (CI) method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Materials:
-
KRAS G12V mutant cell lines (e.g., SNU-C4)
-
This compound
-
Combination agent (e.g., MEK inhibitor)
-
96-well plates
Application Notes and Protocols for Assessing KRAS Inhibitor-26 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is a pivotal signaling protein that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Activating mutations in the KRAS gene are among the most common drivers of human cancers, leading to constitutive activation of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and differentiation. The KRAS G12V mutation is a frequent oncogenic driver for which targeted therapies are actively being developed.
KRAS inhibitor-26 (also known as compound 194a) has been identified as a potent inhibitor of the KRAS G12V mutant, with a reported IC50 value of ≤100 nM. Assessing the direct interaction of this inhibitor with its target (target engagement) in a cellular context is crucial for understanding its mechanism of action, validating its potency, and guiding further drug development.
These application notes provide detailed protocols for key experimental methodologies to assess the target engagement of this compound. The described assays will enable researchers to quantify the binding of the inhibitor to KRAS G12V in cells and to measure the functional consequences of this interaction on downstream signaling pathways.
KRAS Signaling Pathway Overview
KRAS is a central node in cellular signaling, integrating extracellular cues to regulate critical cellular processes. The diagram below illustrates the canonical KRAS signaling cascade.
Experimental Workflow for Target Engagement Assessment
A multi-faceted approach is recommended to robustly assess the target engagement of this compound. This typically involves a combination of biophysical, biochemical, and cell-based assays. The following diagram outlines a general experimental workflow.
Application Notes and Protocols for KRAS Inhibitor-26 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein often implicated in human cancers. Mutations in KRAS, particularly at codon 12, can lock the protein in a constitutively active state, leading to uncontrolled cell proliferation and tumor growth. KRAS inhibitor-26 is a potent and selective inhibitor of the KRAS G12V mutant, with a half-maximal inhibitory concentration (IC50) of ≤100 nM. These application notes provide a comprehensive guide for the utilization of this compound in various high-throughput screening (HTS) assays to characterize its biochemical and cellular activity.
Mechanism of Action
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12V mutation impairs the intrinsic GTPase activity of KRAS, causing it to accumulate in the active, signal-transducing form. This leads to the persistent activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR signaling cascades, which are crucial for cell proliferation and survival. This compound is designed to selectively target the KRAS G12V mutant, though its precise mechanism of inhibiting the active state requires detailed biochemical investigation.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from HTS assays with this compound. Representative data from analogous KRAS inhibitors are used for illustrative purposes.
Table 1: Biochemical Activity of this compound
| Assay Type | Target | IC50 (nM) | Fold Selectivity (vs. WT) |
| Nucleotide Exchange | KRAS G12V | Value | Value |
| KRAS WT | Value | 1x | |
| Protein-Protein | KRAS G12V - | Value | Value |
| Interaction (e.g., RAF) | RAF1 | ||
| KRAS WT - | Value | 1x | |
| RAF1 |
Table 2: Cellular Activity of this compound
| Cell Line | KRAS Status | Assay Type | IC50 (nM) | Max Inhibition (%) |
| e.g., SW 1990 | G12V | Cell Viability (72h) | Value | Value |
| e.g., AsPC-1 | G12V | p-ERK Inhibition (6h) | Value | Value |
| e.g., A549 | G12S | Cell Viability (72h) | Value | Value |
| e.g., HCT116 | G13D | Cell Viability (72h) | Value | Value |
| e.g., HEK293 | WT | Cell Viability (72h) | Value | Value |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The KRAS signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Troubleshooting & Optimization
Technical Support Center: Optimizing KRAS Inhibitor-26 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of KRAS inhibitor-26 for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in an initial IC50 experiment?
A2: For a novel inhibitor like this compound, with a known potent inhibitory effect on KRAS G12V (IC50: ≤100 nM), a broad concentration range is recommended for the initial experiment.[1] A typical starting range would span several orders of magnitude, for instance, from 0.1 nM to 10 µM.[2] This wide range helps to ensure that the full dose-response curve is captured, allowing for an accurate determination of the IC50 value.
Q2: How should I prepare the serial dilutions for this compound?
A2: A common and effective method for preparing a dose-response curve is to use a serial dilution series. A 1:3 or 1:5 serial dilution is often recommended.[3] For example, you can prepare a high concentration stock solution (e.g., 10 mM in DMSO) and then perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations.[4] It is crucial to ensure thorough mixing at each dilution step.
Q3: I am observing high variability in my IC50 values between experiments. What are the potential causes and solutions?
A3: High variability in IC50 data is a common issue and can stem from several factors:
-
Cell Culture Conditions: Inconsistent cell density at the time of treatment, variations in cell passage number, and changes in media composition can all significantly impact the cellular response to the inhibitor. It is critical to maintain standardized and consistent cell culture practices.[5]
-
Inhibitor Stability and Handling: Ensure that this compound is stored according to the manufacturer's recommendations and avoid repeated freeze-thaw cycles. It is best practice to prepare fresh dilutions from a concentrated stock for each experiment.
-
Assay-Specific Variability: The choice of cell viability assay (e.g., MTT, CellTiter-Glo) and the incubation time with the inhibitor can influence the apparent IC50. Ensure the assay readout is within the linear range and that the incubation time is optimized for your specific cell line.
Q4: My IC50 value for this compound is significantly different from the published value of ≤100 nM. Why might this be?
A4: Discrepancies between experimental and published IC50 values can arise from several factors:
-
Different Assay Systems: The published IC50 may have been determined using a biochemical assay with purified proteins, while your experiment is a cell-based assay. Cellular assays introduce complexities such as cell membrane permeability, intracellular metabolism of the compound, and the presence of competing molecules like ATP, which can lead to different IC50 values.
-
Cell Line Differences: The potency of an inhibitor can vary significantly between different cell lines due to factors like the expression level of the target protein, the presence of drug efflux pumps, or the activation of alternative signaling pathways.
-
Experimental Parameters: Variations in experimental protocols, such as incubation time, cell density, and the specific viability assay used, can all contribute to differences in the measured IC50.
Experimental Protocols
Protocol 1: IC50 Determination using the MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][6]
Materials:
-
KRAS G12V mutant cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom sterile culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Dilution and Treatment:
-
Prepare a 2-fold or 3-fold serial dilution of this compound in complete culture medium from a concentrated stock solution in DMSO.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Recommended Concentration Ranges for IC50 Determination of this compound
| Experiment Type | Concentration Range | Serial Dilution Factor | Number of Concentrations |
| Initial Screening | 0.1 nM - 10 µM | 1:5 or 1:10 | 6 - 8 |
| Refined IC50 | Centered around estimated IC50 | 1:2 or 1:3 | 8 - 12 |
Table 2: Troubleshooting Common Issues in IC50 Determination
| Issue | Potential Cause | Recommended Solution |
| High variability in results | Inconsistent cell seeding, different cell passage numbers, reagent variability. | Standardize cell culture and assay protocols. Use cells within a defined passage number range. Prepare fresh reagents for each experiment. |
| No dose-dependent effect | Inhibitor instability, incorrect concentration, cell line resistance. | Prepare fresh inhibitor dilutions. Verify the concentration of the stock solution. Test a wider concentration range and use a sensitive positive control cell line. |
| IC50 differs from literature | Different cell line, assay type (biochemical vs. cellular), or incubation time. | Use the same cell line and assay conditions as the literature if possible. Otherwise, be aware of the factors that can influence IC50 values. |
Visualizations
Caption: Workflow for optimizing this compound concentration for IC50 determination.
Caption: Simplified KRAS G12V signaling pathway and the action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Troubleshooting KRAS Inhibitor-26 Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility issues with KRAS inhibitor-26 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after being added to my cell culture medium. What should I do?
A1: Precipitation upon dilution into aqueous solutions like cell culture media is a common issue with hydrophobic small molecules. Do not use a solution that has precipitated. It is recommended to prepare a fresh dilution. First, centrifuge the vial to pellet any undissolved powder before preparing a new stock solution.[1] Several strategies can be employed to prevent this, which are detailed in the troubleshooting guide below.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for creating high-concentration stock solutions of KRAS inhibitors and other hydrophobic compounds.[1][2] For a similar compound, KRAS G12D inhibitor 26, a solubility of 100 mg/mL in DMSO has been reported with the aid of ultrasonication.[3]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines.[1] As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.[1]
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[1]
-
> 0.5% - 1% DMSO: May be cytotoxic and can induce off-target effects.[1] It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[1]
Q4: Can I heat or sonicate my this compound solution to improve solubility?
A4: Gentle heating (e.g., in a 37°C water bath) and sonication can be effective for dissolving compounds.[2][4] However, it is essential to first confirm the thermal stability of the specific inhibitor you are using, as excessive heat can cause degradation.[2] Always inspect the solution for any changes in color or clarity that might indicate degradation.[2]
Troubleshooting Guide
If you are experiencing insolubility or precipitation of this compound in your cell culture experiments, follow these troubleshooting steps:
1. Optimize Stock Solution Preparation:
-
Ensure Complete Dissolution: When preparing your DMSO stock solution, ensure the compound is fully dissolved. Use of a vortex mixer or sonication can aid in this process. For a similar compound, KRAS G12D inhibitor 26, ultrasonic treatment is noted to be necessary to achieve high concentrations in DMSO.[3]
-
Fresh Stock Solution: Prepare fresh stock solutions regularly and store them appropriately. For powdered compounds, storage at -20°C for up to 3 years is a general guideline, but always refer to the manufacturer's data sheet.[1]
2. Modify Dilution into Culture Media:
-
Step-wise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform a serial dilution of the stock solution in DMSO first, and then dilute this into your culture medium.[1]
-
Pre-warming Media: Pre-warming the cell culture media to 37°C before adding the inhibitor can sometimes improve solubility.
-
Increase Final DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (up to 0.5%) may be necessary to maintain solubility.[1] Always include a vehicle control with the equivalent DMSO concentration.
3. Adjust Experimental Conditions:
-
Lower the Final Concentration: The inhibitor may be precipitating because its aqueous solubility limit has been exceeded. Try using a lower final concentration in your assay.[1]
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent.[1][2] Consider adjusting the pH of your culture medium, if your experimental design allows, to see if it improves solubility. Basic compounds are often more soluble at acidic pH, and acidic compounds are more soluble at basic pH.[2]
4. Consider Formulation Strategies:
-
Use of Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help maintain the solubility of hydrophobic compounds in aqueous solutions.[2] However, their effects on your specific cell line must be evaluated.
-
Co-solvents: The addition of a small percentage of a water-miscible organic solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), to your aqueous buffer can increase the solubility of your compound.[2]
Data Presentation
Table 1: Solubility of a Related Compound (KRAS G12D inhibitor 26)
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (150.78 mM) | Requires ultrasonic treatment | [3] |
Table 2: General Solvent and Storage Recommendations for Small Molecule Inhibitors
| Form | Solvent/Storage Condition | Duration | Notes | Reference |
| Solid (Powder) | -20°C | Up to 3 years | Keep desiccated | [1] |
| Solid (Powder) | 4°C | Up to 2 years | Check datasheet | [1] |
| In Solvent (DMSO) | -80°C | Up to 6 months | --- | [3] |
| In Solvent (DMSO) | -20°C | Up to 1 month | --- | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Dilution into Cell Culture Media
-
Prepare High-Concentration Stock Solution:
-
Accurately weigh out the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex and/or sonicate the solution until the compound is completely dissolved. Visually inspect for any remaining particulate matter.
-
-
Serial Dilution in DMSO (Optional but Recommended):
-
Create a series of intermediate dilutions of the stock solution in 100% DMSO. This will allow for a more gradual introduction of the inhibitor to the aqueous environment of the cell culture media.
-
-
Dilution into Cell Culture Media:
-
Pre-warm the cell culture medium to 37°C.
-
Add a small volume of the DMSO stock solution (or an intermediate dilution) to the pre-warmed media to achieve the desired final concentration.
-
Immediately mix the solution gently by pipetting or swirling to ensure rapid and uniform dispersion.
-
Visually inspect the medium for any signs of precipitation.
-
Protocol 2: Assessing Kinetic Solubility in an Aqueous Buffer
This protocol can help determine the approximate solubility limit of your this compound in a relevant aqueous buffer before proceeding to cell-based assays.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations with a consistent final DMSO concentration.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Visually inspect each well for signs of precipitation. The highest concentration that remains clear is an approximation of the kinetic solubility in that buffer.
Visualizations
Caption: The KRAS signaling cascade is initiated by receptor tyrosine kinases.
Caption: A step-by-step workflow for preparing this compound solutions.
References
Technical Support Center: Improving Reproducibility of KRAS G12V Inhibitor-26 Assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the reproducibility of assays involving KRAS G12V inhibitor-26 (also known as compound 194a). This resource is intended for researchers, scientists, and drug development professionals working to characterize the efficacy and mechanism of action of this potent inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is KRAS inhibitor-26 and what is its primary target?
A1: this compound (compound 194a) is a potent and specific inhibitor of the KRAS G12V mutant protein.[1] The G12V mutation, a glycine-to-valine substitution at codon 12, leads to a constitutively active KRAS protein, which drives oncogenic signaling and tumor growth.[2]
Q2: What is the reported potency of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of ≤100 nM in biochemical assays.[1][3] Cellular potency can vary depending on the cell line and assay conditions.
Q3: We are observing high variability in our IC50 values for this compound between experiments. What are the likely causes?
A3: High variability in IC50 values is a common issue in cell-based assays and can stem from several factors:
-
Cell Culture Conditions: Differences in cell passage number, seeding density, and confluency at the time of treatment can significantly impact inhibitor sensitivity.
-
Inhibitor Preparation and Storage: Improper storage or repeated freeze-thaw cycles of the inhibitor stock solution can lead to degradation. Always prepare fresh dilutions from a master stock for each experiment.
-
Assay-Specific Parameters: Variations in incubation time, reagent concentrations (e.g., MTT, ATP detection reagents), and the specific viability assay used can all contribute to variability.
-
DMSO Concentration: Ensure the final concentration of DMSO (the solvent for the inhibitor) is consistent across all wells and is below a cytotoxic threshold (typically <0.5%).
Q4: Why might we see a decrease in the potency of this compound when moving from 2D to 3D cell culture models (e.g., spheroids)?
A4: This is a frequently observed phenomenon. 3D culture models more closely mimic the in vivo tumor microenvironment, which can lead to reduced inhibitor efficacy due to:
-
Limited Drug Penetration: The dense, multi-layered structure of spheroids can physically impede the inhibitor from reaching all the cancer cells.
-
Altered Cellular States: Cells within a 3D structure often have different proliferation rates and metabolic profiles compared to those in a 2D monolayer, which can affect their sensitivity to the inhibitor.
-
Upregulation of Resistance Pathways: The 3D environment can induce changes in gene expression that promote cell survival and drug resistance.
Q5: Our Western blots show incomplete inhibition of phosphorylated ERK (pERK) even at high concentrations of this compound. What could be the reason?
A5: Incomplete pERK inhibition can be due to several factors:
-
Rapid Feedback Reactivation: Inhibition of KRAS can trigger feedback loops that reactivate upstream signaling through receptor tyrosine kinases (RTKs) like EGFR, leading to a rebound in MAPK pathway activity.[4]
-
Bypass Signaling: Cancer cells can activate parallel signaling pathways, such as the PI3K/AKT pathway, to circumvent the blockade of the MAPK pathway.
-
Experimental Timing: The inhibition of pERK can be transient. It is crucial to perform a time-course experiment to determine the optimal time point for observing maximal inhibition.
Data Presentation
Quantitative Data Summary
Table 1: Potency of this compound
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | KRAS G12V | Biochemical | ≤100 nM | [1][3] |
Table 2: Representative IC50 Values of Other KRAS G12V Inhibitors in Cancer Cell Lines
Note: Data for specific cell lines with this compound is not publicly available. The following table provides representative data from other KRAS G12V inhibitors to illustrate the expected range of potencies in cellular assays.
| Inhibitor | Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| C797-1505 | Breast Cancer Cells | Breast Cancer | MTT Assay | 43.51 | [5] |
| C797-1505 | Lung Cancer Cells | Lung Cancer | MTT Assay | 18.78 | [5] |
| C190-0346 | Lung Cancer Cells | Lung Cancer | MTT Assay | 22.93 | [5] |
Experimental Protocols & Troubleshooting
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a KRAS G12V mutant cancer cell line.
Methodology:
-
Cell Seeding:
-
Culture KRAS G12V mutant cells (e.g., SW620, AsPC-1) in the recommended growth medium.
-
Harvest cells and perform a cell count.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the inhibitor in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final DMSO concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Troubleshooting Guide for Cell Viability Assays
| Observed Problem | Potential Cause | Suggested Solution |
| High well-to-well variability | Inconsistent cell seeding, "edge effects" in the plate, improper mixing of the inhibitor. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Gently mix the inhibitor dilutions before adding to the wells. |
| IC50 values differ from expected | Differences in cell line passage number, media supplements, or assay incubation time. | Standardize cell culture and assay protocols. Use cells within a defined passage number range. Verify the identity of your cell line. |
| No dose-dependent effect observed | Inhibitor instability, incorrect concentration, or cell line resistance. | Prepare fresh inhibitor dilutions for each experiment. Confirm the concentration of your stock solution. Test a wider range of concentrations. |
Protocol 2: Western Blot for pERK Inhibition
Objective: To assess the effect of this compound on the phosphorylation of ERK, a key downstream effector of the KRAS signaling pathway.
Methodology:
-
Cell Treatment and Lysis:
-
Seed KRAS G12V mutant cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (a time-course experiment, e.g., 2, 6, 24 hours, is recommended initially).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing (for total ERK):
-
The membrane can be stripped and re-probed for total ERK or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Troubleshooting Guide for Western Blotting
| Observed Problem | Potential Cause | Suggested Solution |
| Weak or no pERK signal | Suboptimal antibody concentration, insufficient protein loading, phosphatase activity during lysis. | Optimize primary antibody dilution. Ensure equal protein loading. Always use fresh lysis buffer containing phosphatase inhibitors. |
| High background | Antibody non-specificity, insufficient washing, or inadequate blocking. | Use a highly specific primary antibody. Increase the number and duration of wash steps. Optimize the blocking buffer and incubation time. |
| Inconsistent loading control | Inaccurate protein quantification, pipetting errors. | Be meticulous with protein quantification and sample loading. |
Visualizations
KRAS G12V Signaling Pathway
Caption: KRAS G12V signaling and point of inhibition.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining IC50 using an MTT assay.
Troubleshooting Logic for Inconsistent IC50 Values
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. KRASG12V [collab.its.virginia.edu]
- 3. benchchem.com [benchchem.com]
- 4. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of KRAS mutants (G12C, G12D, and G12V) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of KRAS Inhibitor-26
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of the novel KRAS inhibitor-26.
Frequently Asked Questions (FAQs)
Q1: My cells treated with this compound show an unexpected phenotype that doesn't align with KRAS inhibition. What could be the cause?
A1: This could be due to off-target effects, where this compound is interacting with other kinases or proteins within the cell. It is crucial to perform a comprehensive kinase selectivity profile to identify potential off-target interactions.[1][2] Discrepancies between the observed cellular phenotype and the known consequences of inhibiting the target kinase may suggest off-target effects.[1]
Q2: How can I determine if the observed effects are on-target or off-target?
A2: A multi-faceted approach is recommended. This includes conducting a kinome-wide selectivity screen to identify other kinases that this compound may bind to.[1] Additionally, performing rescue experiments by overexpressing a drug-resistant mutant of the intended KRAS target can help confirm on-target activity.[3] If the phenotype is rescued, it indicates the effect is on-target.
Q3: What are the common mechanisms that lead to off-target effects with kinase inhibitors?
A3: Off-target activity often arises from the conserved nature of the ATP-binding pocket across the human kinome.[3][4] Small molecule inhibitors designed to bind to the ATP pocket of one kinase may also fit into the ATP-binding sites of other kinases, leading to unintended inhibition.
Q4: I'm observing reduced efficacy of this compound over time in my cell culture experiments. What could be the reason?
A4: Reduced efficacy can be a result of acquired resistance. Common mechanisms include on-target mutations in KRAS that prevent inhibitor binding or the activation of bypass signaling pathways that circumvent the need for KRAS signaling.[5][6] A common bypass route is the PI3K-AKT-mTOR pathway.[5][6]
Q5: What are some initial troubleshooting steps if I suspect my this compound solution is unstable?
A5: First, check for any visual changes in your stock solution, such as color change or precipitation, which could indicate chemical degradation or insolubility.[7] It is advisable to prepare fresh working solutions from a DMSO stock for each experiment and to minimize freeze-thaw cycles.[7][8] Performing a stability test using HPLC can also help assess the integrity of your compound over time.[7]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity at Effective Concentrations
Symptoms: High levels of cell death are observed at concentrations of this compound that are effective for inhibiting KRAS.
Possible Cause: Off-target kinase inhibition leading to cellular toxicity.[1]
Troubleshooting Steps & Solutions:
| Step | Action | Expected Outcome |
| 1 | Perform Kinome-Wide Selectivity Screening: Test this compound against a broad panel of kinases.[1] | Identification of unintended kinase targets that might be responsible for the cytotoxicity. |
| 2 | Test Structurally Different KRAS Inhibitors: Compare the cytotoxic effects with other KRAS inhibitors that have a different chemical scaffold. | If cytotoxicity persists across different scaffolds, it may be an on-target effect. If not, it's likely an off-target effect of this compound.[1] |
| 3 | Genetic Knockdown of Off-Target Kinases: Use siRNA or CRISPR/Cas9 to reduce the expression of identified off-target kinases.[3] | If the cytotoxic phenotype is mimicked by the genetic knockdown, it suggests the off-target interaction is functionally significant.[3] |
Issue 2: Inconsistent Experimental Results
Symptoms: High variability in the inhibition of KRAS signaling or cellular phenotype between replicate experiments.
Possible Cause: Instability or poor solubility of this compound in the experimental media.
Troubleshooting Steps & Solutions:
| Step | Action | Expected Outcome |
| 1 | Assess Compound Stability: Check the stability of this compound in your cell culture media at 37°C over the course of your experiment using techniques like HPLC.[7] | Determine if the compound is degrading, leading to variable active concentrations. |
| 2 | Confirm Solubility: Visually inspect the media for any precipitation after adding this compound. | Ensure the inhibitor is fully dissolved to prevent inaccurate dosing and non-specific effects.[1] |
| 3 | Optimize Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is low (typically <0.5% v/v) and consistent across all experiments to avoid solvent-induced effects.[8] | More consistent and reproducible experimental results. |
Issue 3: Activation of Compensatory Signaling Pathways
Symptoms: Initial inhibition of the MAPK pathway (downstream of KRAS) is observed, followed by a rebound in pathway activity.
Possible Cause: The cell is activating alternative signaling pathways to bypass the inhibition of KRAS.[5]
Troubleshooting Steps & Solutions:
| Step | Action | Expected Outcome |
| 1 | Time-Course Western Blot Analysis: Treat cells with this compound and collect lysates at various time points (e.g., 2, 6, 24, 48 hours). Probe for key signaling proteins like p-ERK and p-AKT.[5] | A rebound in p-ERK and/or an increase in p-AKT will indicate reactivation of the MAPK pathway or activation of the PI3K-AKT bypass pathway.[5] |
| 2 | Combination Therapy Experiments: Co-treat cells with this compound and an inhibitor of a suspected bypass pathway (e.g., a PI3K or MEK inhibitor).[5] | A synergistic effect on cell viability or a sustained inhibition of downstream signaling will confirm the role of the bypass pathway. |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this, prepare a working solution at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[9]
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a panel of several hundred human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.[1]
-
Data Analysis: The results are usually reported as the percentage of inhibition at the tested concentration or as dissociation constants (Kd) for the interactions.
Data Presentation:
| Kinase | % Inhibition at 1 µM this compound |
| KRAS G12C | 98% |
| EGFR | 15% |
| SRC | 65% |
| LCK | 58% |
| p38α | 22% |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target (KRAS) and potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.[9]
-
Heating: Heat the cell suspensions to a range of temperatures using a thermocycler for a short duration (e.g., 3 minutes).[9]
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting.
-
Data Analysis: Target engagement by this compound will stabilize the protein, leading to a higher melting temperature.
Data Presentation:
| Treatment | Target Protein | Tagg (°C) |
| Vehicle (DMSO) | KRAS G12C | 48.5 |
| 1 µM this compound | KRAS G12C | 55.2 |
| Vehicle (DMSO) | SRC | 52.1 |
| 1 µM this compound | SRC | 56.8 |
Visualizations
Caption: Simplified KRAS signaling pathway and the point of inhibition by this compound.
Caption: Decision-making workflow for troubleshooting unexpected phenotypes.
Caption: Activation of the PI3K-AKT pathway as a bypass mechanism to KRAS inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
how to mitigate cytotoxicity of KRAS inhibitor-26 in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the cytotoxicity of KRAS Inhibitor-26 in long-term studies.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased efficacy and increased cell viability in our long-term studies with this compound. What are the potential causes?
A1: Decreased efficacy of KRAS inhibitors in long-term studies is often due to the development of resistance. The primary mechanisms include:
-
Reactivation of the MAPK Pathway: Cancer cells can reactivate the MAPK (RAF-MEK-ERK) pathway despite the presence of a KRAS inhibitor. This can happen through feedback mechanisms that increase the levels of active, GTP-bound KRAS G12C, which is less susceptible to inhibitors that target the inactive, GDP-bound state.
-
Activation of Bypass Pathways: Cancer cells may activate alternative signaling pathways to maintain proliferation and survival, thereby bypassing the need for KRAS signaling. A common bypass route is the PI3K-AKT-mTOR pathway.
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs such as EGFR can reactivate the MAPK pathway and reduce the inhibitor's effectiveness.
Q2: What are the common off-target effects or toxicities observed with KRAS inhibitors in long-term use?
A2: While KRAS G12C inhibitors are designed to be specific, long-term use can lead to off-target effects and toxicities. Toxicity can be an issue despite the mutant-specific nature of these inhibitors, potentially due to off-target effects on other proteins containing cysteine. Common adverse events reported in clinical trials for KRAS G12C inhibitors like sotorasib (B605408) and adagrasib include:
-
Gastrointestinal Issues: Diarrhea, nausea, and vomiting are frequently observed.
-
Fatigue: A general feeling of tiredness is a common side effect.
-
Hepatotoxicity: Liver toxicity, often observed as elevated transaminases (ALT and AST), can occur, particularly when KRAS inhibitors are used in combination with immunotherapy.
Q3: How can we mitigate the cytotoxicity and delay the onset of resistance to this compound in our experimental models?
A3: A primary strategy to mitigate cytotoxicity and overcome resistance is the use of combination therapies. By targeting multiple nodes in the signaling network, it's often possible to use lower, less toxic doses of each inhibitor. Promising combination strategies include:
-
Vertical Inhibition: Combining this compound with inhibitors of upstream regulators (e.g., SHP2, SOS1, or RTKs like EGFR) or downstream effectors (e.g., MEK).
-
Targeting Bypass Pathways: Co-treatment with inhibitors of pathways that can be activated to bypass KRAS dependency, such as the PI3K-AKT-mTOR pathway.
-
Triple Combination Therapy: In some cases, a triple combination strategy targeting multiple nodes (e.g., KRAS, MEK, and an RTK) can be more effective at delaying resistance than dual combinations.
Troubleshooting Guides
Problem 1: Rebound in p-ERK levels observed after initial suppression with this compound.
This indicates reactivation of the MAPK pathway, a common mechanism of resistance.
Recommended Troubleshooting Steps:
-
Time-Course Western Blot Analysis:
-
Protocol: Treat KRAS G12C mutant cells with this compound and collect lysates at various time points (e.g., 2, 6, 24, 48, and 72 hours).
-
Analysis: Probe for p-ERK and total ERK. A rebound in p-ERK after initial suppression confirms pathway reactivation. Also, assess p-AKT to check for activation of the PI3K-AKT bypass pathway.
-
-
Combination Therapy Experiments:
-
Rationale: To counteract the rebound, combine this compound with inhibitors of other signaling nodes.
-
Examples:
-
Upstream Inhibition: Co-treat with an EGFR inhibitor (e.g., gefitinib) or a SHP2 inhibitor (e.g., RMC-4550).
-
Downstream Inhibition: Combine with a MEK inhibitor (e.g., selumetinib).
-
-
Problem 2: this compound is effective in some KRAS G12C cell lines but not others (intrinsic resistance).
Cellular context, including co-occurring mutations and baseline pathway activation, can influence inhibitor sensitivity.
Recommended Troubleshooting Steps:
-
Genomic and Transcriptomic Profiling:
-
Action: Characterize the genomic landscape of your cell line panel to identify co-mutations (e.g., in TP53, STK11) that might confer resistance.
-
Action: Perform RNA sequencing
-
Technical Support Center: Optimizing Treatment Duration with KRAS Inhibitor-26
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRAS inhibitor-26. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the KRAS G12V mutation. The K-Ras protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways that control cell growth, proliferation, and survival. Mutations in the KRAS gene, such as the G12V substitution, can lock the KRAS protein in a permanently active state, leading to uncontrolled cell division and tumor growth. This compound is designed to specifically bind to the KRAS G12V mutant protein, inhibiting its activity and downstream signaling.
Q2: How do I determine the optimal in vitro concentration of this compound for my experiments?
A2: The optimal in vitro concentration of this compound will vary depending on the cell line and the duration of the assay. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell model. A typical starting concentration range for initial experiments is from 1 nM to 10 µM. For long-term studies, it may be necessary to use a lower concentration to minimize potential off-target effects and cytotoxicity that might not be apparent in short-term assays.
Q3: What are the key downstream biomarkers to assess the activity of this compound?
A3: The most direct and reliable biomarker for assessing the activity of this compound is the phosphorylation level of ERK (p-ERK), a key component of the MAPK pathway. A significant decrease in p-ERK levels upon treatment indicates successful target engagement and pathway inhibition. Additionally, monitoring the phosphorylation of AKT (p-AKT) and S6 (p-S6), downstream effectors of the PI3K-AKT-mTOR pathway, can also provide valuable information on the inhibitor's effectiveness and potential bypass pathway activation.
Q4: What are the general considerations for in vivo studies with this compound?
A4: For in vivo studies, it is crucial to establish the maximum tolerated dose (MTD) and an optimal dosing schedule (e.g., continuous vs. intermittent). Preclinical studies with other KRAS inhibitors suggest that intermittent dosing might delay the development of drug resistance and enhance anti-tumor immune responses. Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential to correlate drug exposure with target inhibition (e.g., p-ERK levels in tumor tissue) and anti-tumor efficacy.
Troubleshooting Guides
Issue 1: Reduced or No Efficacy in KRAS G12V Mutant Cell Lines
Q: My this compound shows low or no efficacy in a known KRAS G12V mutant cell line. What are the possible causes and troubleshooting steps?
A: This issue can arise from several factors, including intrinsic resistance or suboptimal experimental conditions.
| Possible Cause | Recommended Troubleshooting Steps |
| Intrinsic Resistance | Confirm KRAS G12V mutation status: Ensure the cell line has not been misidentified or contaminated. Assess baseline pathway activation: Use western blotting to check the phosphorylation status of key downstream effectors like ERK and AKT. Some cell lines may have co-occurring mutations that activate bypass signaling pathways, rendering them less dependent on KRAS signaling. |
| Suboptimal Experimental Conditions | Optimize inhibitor concentration: Perform a dose-response curve to determine the IC50 for your specific cell line. Optimize incubation time: Assess cell viability and pathway inhibition at different time points (e.g., 24, 48, 72 hours). Check cell culture conditions: Ensure cells are healthy and not under stress from other factors. |
| Drug Stability | Verify inhibitor integrity: Ensure the inhibitor has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment. |
Issue 2: Acquired Resistance After Initial Response
Q: The cells initially responded to this compound, but after prolonged treatment, they have become resistant. How can I investigate and overcome this?
A: Acquired resistance is a common challenge with targeted therapies. The primary mechanisms include secondary mutations and the activation of bypass signaling pathways.
| Possible Cause | Recommended Troubleshooting Steps |
| Secondary KRAS Mutations | Sequence the KRAS gene: Analyze the DNA of the resistant cells to identify any new mutations that may interfere with inhibitor binding. |
| Bypass Pathway Activation | Perform phosphoproteomic or RNA sequencing analysis: These techniques can help identify the specific bypass pathways that are activated in the resistant cells. The PI3K-AKT-mTOR pathway is a common bypass route. Combination Therapy: Use a combination therapy approach to inhibit both KRAS G12V and the identified bypass pathway. For example, co-treatment with a PI3K or MEK inhibitor can block downstream or bypass pathways. |
| Upregulation of Receptor Tyrosine Kinases (RTKs) | Assess RTK activity: Increased signaling from RTKs such as EGFR can reactivate the MAPK pathway. Combination Therapy: Co-treatment with an RTK inhibitor (e.g., an EGFR inhibitor) or an SHP2 inhibitor can prevent upstream signaling reactivation. |
Issue 3: Paradoxical Activation of the MAPK Pathway
Q: I am observing an increase in p-ERK levels after treatment with this compound. What could be causing this paradoxical effect?
A: Paradoxical activation of the MAPK pathway, although less common with direct KRAS inhibitors, can occur and is often dose- and time-dependent.
| Possible Cause | Recommended Troubleshooting Steps |
| Feedback Reactivation | Perform a time-course experiment: Analyze p-ERK levels at multiple early time points (e.g., 30 minutes, 1, 2, 6 hours) and at various inhibitor concentrations. Rapid feedback reactivation of the MAPK pathway can occur after initial suppression. |
| Inhibitor-Induced Dimerization | Investigate RAF dimerization: In some contexts, kinase inhibitors can promote the dimerization of RAF proteins, leading to paradoxical pathway activation. Co-immunoprecipitation assays can be used to assess RAF dimerization. |
| Off-Target Effects | Perform kinome profiling: This can help identify if the inhibitor is interacting with other kinases that could lead to the activation of the MAPK pathway. |
Quantitative Data Summary
Disclaimer: The following data are for other KRAS inhibitors and are provided as examples to guide experimental design. The specific values for this compound must be determined experimentally.
Table 1: Example In Vitro IC50 Values of Adagrasib (a KRAS G12C Inhibitor) in Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | 12 |
| MIA PaCa-2 | Pancreatic Cancer | 13 |
| SW1573 | Non-Small Cell Lung Cancer | 18 |
| H23 | Non-Small Cell Lung Cancer | 15 |
Table 2: Example Clinical Efficacy of KRAS G12C Inhibitors in Advanced Non-Small Cell Lung Cancer (NSCLC)
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| Sotorasib | CodeBreaK 100 | 37.1% | 6.8 months |
| Adagrasib | KRYSTAL-1 | 42.9% | 6.5 months |
| Garsorasib | Phase II | 52% | Not Reported |
Experimental Protocols
Protocol 1: Determination of IC50 using a 2D Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a 2D cell culture system.
-
Cell Seeding: Seed KRAS G12V mutant cells in a 96-well plate at a density of 3,000-5,000 cells per well in complete growth medium. Incubate overnight to allow for cell attachment.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete growth medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 serial dilutions.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: After the incubation period, assess cell viability using a commercially available assay, such as a resazurin-based or ATP-based assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol describes how to assess the effect of this compound on downstream signaling pathways.
-
Cell Treatment: Plate KRAS G12V mutant cells and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time points (e.g., 2, 6, 24 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Visualizations
Validation & Comparative
A Comparative Guide to KRAS Inhibitors: Adagrasib vs. KRAS Inhibitor-26
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules capable of inhibiting mutated KRAS proteins has marked a significant breakthrough in oncology. This guide provides a detailed comparison of two such inhibitors: adagrasib, a clinically approved drug, and KRAS inhibitor-26, a preclinical compound. This comparison focuses on their distinct targets, mechanisms of action, and the available efficacy data to inform further research and development in the field of targeted cancer therapy.
Introduction to Adagrasib and this compound
Adagrasib (brand name Krazati) is a potent, selective, and orally bioavailable small-molecule inhibitor of the KRAS G12C mutation. This specific mutation is a key oncogenic driver in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancers (CRC), and other solid tumors. Adagrasib has undergone extensive clinical evaluation and has received regulatory approval for the treatment of patients with KRAS G12C-mutated locally advanced or metastatic NSCLC.
In contrast, this compound (also known as compound 194a) is a preclinical pyridopyrimidine-based inhibitor that potently targets the KRAS G12V mutation. The KRAS G12V mutation is another frequent oncogenic driver in various cancers, including pancreatic, lung, and colorectal cancers. Currently, data on this compound is limited to in vitro studies.
Mechanism of Action and a Tale of Two Mutations
Both adagrasib and this compound are covalent inhibitors that function by irreversibly binding to the mutated KRAS protein. This binding event locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, primarily the MAPK/ERK pathway, which is crucial for tumor cell proliferation and survival.
The critical difference lies in their selectivity for different KRAS mutations. Adagrasib specifically targets the cysteine residue at position 12 in the KRAS G12C mutant. This compound, on the other hand, is designed to target the valine substitution at the same position in the KRAS G12V mutant. This specificity highlights the tailored approach required to drug different KRAS oncoproteins.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for both inhibitors, reflecting their current stages of development.
Table 1: Preclinical Data for this compound
| Parameter | This compound (Compound 194a) |
| Target | KRAS G12V |
| Mechanism of Action | Covalent inhibitor |
| In vitro Potency (IC50) | ≤100 nM |
| Clinical Development Stage | Preclinical |
Data for this compound is based on publicly available information on compound 194a.
Table 2: Clinical Efficacy of Adagrasib in KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC)
Data presented below is from the KRYSTAL-1 (Phase 1/2) and KRYSTAL-12 (Phase 3) clinical trials.
| Efficacy Endpoint | KRYSTAL-1 (Phase 2 Cohort)[1][2] | KRYSTAL-12 (vs. Docetaxel)[3][4] |
| Objective Response Rate (ORR) | 43.0% | 32% (vs. 9% for docetaxel) |
| Disease Control Rate (DCR) | 80.0% | Not Reported |
| Median Duration of Response (DOR) | 12.4 months | 8.3 months (vs. 5.3 months for docetaxel) |
| Median Progression-Free Survival (PFS) | 6.9 months | 5.5 months (vs. 3.8 months for docetaxel) |
| Median Overall Survival (OS) | 14.1 months | Data immature |
Experimental Protocols
Adagrasib Clinical Trial Protocols (Summarized)
KRYSTAL-1 Study (NCT03785249) [1][5][6][7][8]
-
Study Design: A multicohort Phase 1/2 study evaluating adagrasib in patients with advanced solid tumors harboring a KRAS G12C mutation.
-
Patient Population: Patients with unresectable or metastatic KRAS G12C-mutated solid tumors who had received prior systemic therapies.
-
Dosing Regimen: Adagrasib administered orally at 600 mg twice daily.
-
Primary Endpoints: Safety, tolerability, and objective response rate (ORR).
-
Tumor Response Assessment: Evaluated by RECIST v1.1.
KRYSTAL-12 Study (NCT04793958) [3][4][9][10][11]
-
Study Design: A randomized, multicenter, open-label, Phase 3 trial.
-
Patient Population: Patients with KRAS G12C-mutated locally advanced or metastatic NSCLC who had previously received both platinum-based chemotherapy and an anti-PD-1/PD-L1 therapy.
-
Treatment Arms:
-
Adagrasib: 600 mg orally twice daily.
-
Docetaxel (B913): 75 mg/m² intravenously every 3 weeks.
-
-
Primary Endpoint: Progression-free survival (PFS).
-
Tumor Response Assessment: Evaluated by blinded independent central review (BICR) according to RECIST v1.1.
General Preclinical Screening Protocol for KRAS Inhibitors
The following outlines a general workflow for the initial in vitro screening of novel KRAS inhibitors like this compound.
-
Biochemical Assays:
-
Target Binding: Utilize techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the binding affinity (KD) of the inhibitor to the purified mutant KRAS protein (e.g., KRAS G12V).
-
Enzyme Inhibition: Measure the half-maximal inhibitory concentration (IC50) of the compound in enzymatic assays that monitor KRAS nucleotide exchange or GTPase activity.
-
-
Cell-Based Assays:
-
Cell Viability/Proliferation: Treat cancer cell lines harboring the specific KRAS mutation (e.g., KRAS G12V-mutant cells) with increasing concentrations of the inhibitor to determine the IC50 for cell growth inhibition. Use KRAS wild-type or other mutant cell lines as controls to assess selectivity.
-
Downstream Signaling Inhibition: Perform Western blotting or ELISA to measure the phosphorylation levels of downstream effectors in the MAPK pathway (e.g., p-ERK, p-MEK) in treated cells to confirm on-target activity.
-
-
In Vivo Xenograft Studies:
-
Implant human cancer cells with the target KRAS mutation into immunodeficient mice.
-
Once tumors are established, treat mice with the inhibitor and a vehicle control.
-
Monitor tumor volume over time to assess anti-tumor efficacy.
-
Conduct pharmacokinetic and pharmacodynamic studies to evaluate drug exposure and target engagement in the tumors.
-
Visualizing the KRAS Signaling Pathway and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Conclusion
Adagrasib represents a significant advancement in the treatment of KRAS G12C-mutated cancers, with proven clinical efficacy. This compound, while still in the early stages of preclinical development, holds promise for targeting the KRAS G12V mutation, another critical oncogenic driver. The distinct mutational targets of these two inhibitors underscore the importance of precision medicine in oncology. Future research will likely focus on the development of a broader arsenal (B13267) of KRAS inhibitors targeting various mutations, as well as combination strategies to overcome resistance and improve patient outcomes. This guide serves as a snapshot of the current landscape, highlighting both a clinical success story and the ongoing efforts to expand the reach of targeted therapies for KRAS-driven malignancies.
References
- 1. ascopubs.org [ascopubs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Adagrasib versus docetaxel in KRASG12C-mutated non-small-cell lung cancer (KRYSTAL-12): a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ilcn.org [ilcn.org]
- 5. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. oncnursingnews.com [oncnursingnews.com]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. esmo.org [esmo.org]
A Head-to-Head Comparison of Novel KRAS Inhibitors: Sotorasib vs. KRAS Inhibitor-26
A Comparative Guide for Researchers and Drug Development Professionals
The development of direct inhibitors targeting KRAS mutations, long considered an "undruggable" target, represents a paradigm shift in oncology. This guide provides a detailed comparison of two such inhibitors: sotorasib (B605408) (AMG 510), an FDA-approved therapeutic, and KRAS inhibitor-26, a novel preclinical compound. This comparison is based on publicly available data and is intended for an audience of researchers, scientists, and drug development professionals.
A crucial distinction to note at the outset is that these two inhibitors target different mutations of the KRAS oncoprotein. Sotorasib is a specific inhibitor of KRAS G12C, while this compound is reported to target the KRAS G12V mutation. This fundamental difference in target specificity means that a direct comparison of their efficacy is not straightforward; each must be evaluated based on its performance against its intended mutant KRAS protein.
Mechanism of Action: Covalent Inhibition of Mutant KRAS
Both sotorasib and this compound are small molecule inhibitors that function by covalently binding to the mutant KRAS protein. This irreversible binding locks the protein in an inactive state, preventing downstream signaling through pathways such as the MAPK and PI3K-AKT cascades, which are critical for tumor cell proliferation and survival.
Sotorasib specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[1] This covalent bond traps KRAS in its inactive, GDP-bound state.
This compound , a pyridopyrimidine compound, is designed to inhibit KRAS G12V.[2][3] While detailed mechanistic studies are not yet widely published, its inhibitory action is presumed to follow a similar principle of locking the mutant protein in an inactive conformation.
Preclinical Performance: A Tale of Two Development Stages
The available preclinical data for sotorasib is extensive, befitting an approved drug. In contrast, data for this compound is limited, primarily originating from patent filings and vendor information, reflecting its early stage of development.
Sotorasib (KRAS G12C inhibitor)
Sotorasib has demonstrated potent and selective inhibition of KRAS G12C in a variety of preclinical models.
| Preclinical Assay | Cell Line | Result | Reference |
| Biochemical Assay | KRAS G12C | IC50 ≈ 0.03 µM (pERK1/2 inhibition) | [4] |
| Cell Viability | MIA PaCa-2 (Pancreatic) | IC50 not specified, but demonstrates efficacy | |
| In Vivo Efficacy | Xenograft Models | Induces tumor regression |
This compound (KRAS G12V inhibitor)
Publicly available preclinical data for this compound is currently limited. The primary available metric is its half-maximal inhibitory concentration (IC50) against its target.
| Preclinical Assay | Target | Result | Reference |
| Biochemical Assay | KRAS G12V | IC50: ≤100 nM | [2] |
Clinical Efficacy: Sotorasib in Non-Small Cell Lung Cancer (NSCLC)
As this compound is in the preclinical stage, no clinical data is available. Sotorasib, however, has undergone extensive clinical evaluation, leading to its approval for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC) who have received at least one prior systemic therapy.[5]
Key Clinical Trial Data for Sotorasib in NSCLC
| Trial | Metric | Result | Reference |
| CodeBreaK 100 (Phase 2) | Objective Response Rate (ORR) | 37.1% | [6][7] |
| Disease Control Rate (DCR) | 80.6% | [6][7] | |
| Median Progression-Free Survival (PFS) | 6.8 months | [6] | |
| Median Overall Survival (OS) | 12.5 months | [5] | |
| Median Duration of Response (DoR) | 11.1 months | [5] | |
| CodeBreaK 200 (Phase 3) | Median Progression-Free Survival (PFS) | 5.6 months (vs. 4.5 months with docetaxel) | [8][9] |
| Objective Response Rate (ORR) | 28.1% (vs. 13.2% with docetaxel) | [8][9] | |
| 12-month PFS Rate | 24.8% (vs. 10.1% with docetaxel) | [8] |
Visualizing the KRAS Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: KRAS Signaling Pathway and Point of Inhibition.
Caption: Preclinical Evaluation Workflow for KRAS Inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of KRAS inhibitors are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of the inhibitor required to reduce cell viability by 50% (IC50).
Materials:
-
KRAS-mutant cancer cell lines (e.g., NCI-H358 for G12C, or a relevant G12V line)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
KRAS inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the KRAS inhibitor in culture medium. Replace the existing medium with the inhibitor dilutions and include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
Western Blot for Downstream Signaling (pERK Inhibition)
Objective: To assess the inhibitor's effect on the KRAS signaling pathway by measuring the phosphorylation of ERK (pERK).
Materials:
-
KRAS-mutant cancer cell lines
-
6-well cell culture plates
-
KRAS inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK, anti-total ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates, grow to 70-80% confluency, and treat with various concentrations of the KRAS inhibitor for a specified time (e.g., 2-24 hours).
-
Protein Extraction: Lyse the cells on ice with lysis buffer and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the pERK signal to total ERK and a loading control (e.g., GAPDH) to determine the extent of inhibition.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the KRAS inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS-mutant cancer cell line
-
Matrigel (optional)
-
KRAS inhibitor formulation for in vivo administration (e.g., in a solution for oral gavage)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of KRAS-mutant cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and vehicle control groups. Administer the KRAS inhibitor (e.g., daily via oral gavage) and the vehicle to the respective groups.
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice weekly) to assess efficacy and toxicity.
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors in the control group reach a maximum allowed size).
-
Analysis: Plot the mean tumor volume over time for each group to determine the tumor growth inhibition (TGI). At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., western blotting for pERK).
Summary and Future Outlook
This guide provides a comparative overview of sotorasib and this compound, highlighting their distinct targets and the disparity in their current stages of development.
Sotorasib is a well-characterized, clinically validated inhibitor of KRAS G12C that has established a new standard of care for a specific subset of NSCLC patients. Its development provides a roadmap for targeting other KRAS mutations.
This compound is an early-stage compound targeting the KRAS G12V mutation. While its reported potency is promising, a significant amount of preclinical data is required to ascertain its potential as a therapeutic candidate. The patent associated with this compound, WO 2024/040131 A1, suggests a focus on pyridopyrimidine scaffolds for inhibiting various KRAS mutations, indicating an active area of research.[3][10][11]
For the research community, the journey of sotorasib from a chemical probe to an approved drug offers valuable insights, while the emergence of inhibitors like this compound for other mutations like G12V underscores the expanding frontier in the quest to conquer KRAS-driven cancers. Future head-to-head comparisons will likely emerge as more pan-KRAS or multi-mutant inhibitors enter clinical development.
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Innovative Therapeutic Approaches Targeting K-Ras: Analysis of Macrocyclic Compounds, Peptidomimetics, and Pyridopyrimidine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amgen.com [amgen.com]
- 6. ilcn.org [ilcn.org]
- 7. CodeBreaK 100 Phase 2 Study Results Demonstrate Sotorasib Efficacy - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 8. CodeBreaK 200 Trial Sotorasib vs Docetaxel in Previously Treated Patients With Advanced KRAS G12C–Mutated NSCLC - The ASCO Post [ascopost.com]
- 9. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Analysis of KRAS Inhibitors: Benchmarking MRTX1133 Against Emerging Targeted Therapies
For decades, the KRAS oncogene was considered an "undruggable" target in cancer therapy. The development of specific inhibitors has marked a pivotal moment in oncology, offering new therapeutic avenues for patients with KRAS-mutant tumors. This guide provides a detailed comparative analysis of the clinical-stage KRAS G12D inhibitor, MRTX1133, and the preclinical KRAS G12V inhibitor, designated as KRAS inhibitor-26. By examining their mechanisms of action, biochemical potency, cellular activity, and preclinical efficacy, this document aims to provide researchers, scientists, and drug development professionals with an objective, data-driven comparison to inform future research and development efforts.
Introduction to KRAS and the Challenge of Targeted Inhibition
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Activating mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, with specific mutations like G12D and G12V being highly prevalent in pancreatic, colorectal, and non-small cell lung cancers. These mutations lock the KRAS protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream effector pathways, most notably the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.
The development of direct KRAS inhibitors has been hampered by the protein's high affinity for GTP and the absence of deep, druggable pockets on its surface. However, recent breakthroughs in structure-based drug design have led to the development of allele-specific inhibitors that can selectively target mutant KRAS proteins.
Mechanism of Action: A Tale of Two Mutants
MRTX1133 is a potent and selective, non-covalent inhibitor of KRAS G12D. It has been shown to bind to both the inactive (GDP-bound) and active (GTP-bound) states of the KRAS G12D protein. By binding to the switch-II pocket, MRTX1133 stabilizes the protein in an inactive conformation, thereby preventing the protein-protein interactions necessary for the activation of downstream signaling pathways.
In contrast, this compound is described as a potent inhibitor of the KRAS G12V mutation. While detailed mechanistic studies are not publicly available, it is presumed to function by selectively binding to the KRAS G12V mutant protein and inhibiting its activity. The valine substitution in the G12V mutation presents a different chemical environment compared to the aspartic acid in G12D, necessitating distinct inhibitor chemistries for effective and selective binding.
Quantitative Performance Data
The following tables summarize the available quantitative data for MRTX1133 and this compound. It is important to note that the data for this compound is limited, precluding a direct, comprehensive comparison.
Table 1: Biochemical Potency and Binding Affinity
| Inhibitor | Target Mutant | Assay Type | Parameter | Value |
| MRTX1133 | KRAS G12D | Biochemical HTRF | IC50 | <2 nM |
| MRTX1133 | KRAS G12D | Biochemical Binding | KD | ~0.2 pM |
| This compound | KRAS G12V | Not Specified | IC50 | ≤100 nM |
Table 2: Cellular Activity
| Inhibitor | Target Mutant | Cell Line(s) | Assay Type | Parameter | Value |
| MRTX1133 | KRAS G12D | KRASG12D-mutant cell lines | pERK Inhibition | IC50 | ~5 nM (median) |
| MRTX1133 | KRAS G12D | KRASG12D-mutant cell lines | Cell Viability | IC50 | ~5 nM (median) |
| MRTX1133 | KRAS G12D | AsPc-1, SW1990 | Cell Viability | IC50 | 7-10 nM |
| This compound | KRAS G12V | Not Specified | Not Specified | - | Data not available |
Table 3: In Vivo Efficacy
| Inhibitor | Target Mutant | Tumor Model | Dosing | Outcome |
| MRTX1133 | KRAS G12D | HPAC xenograft | 30 mg/kg, twice daily | 85% tumor regression |
| MRTX1133 | KRAS G12D | Panc 04.03 xenograft | 10 and 30 mg/kg, twice daily | -62% and -73% tumor regression, respectively |
| MRTX1133 | KRAS G12D | AsPC-1 xenograft | Not specified | Significant tumor growth delay |
| This compound | KRAS G12V | Not Specified | Not Specified | Data not available |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and preclinical evaluation of these inhibitors, it is crucial to visualize the targeted signaling pathway and the experimental workflows used to characterize them.
Validating Anti-Tumor Activity of KRAS Inhibitors in Patient-Derived Xenografts: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a framework for assessing the anti-tumor efficacy of KRAS inhibitors using patient-derived xenograft (PDX) models. While specific preclinical data for KRAS inhibitor-26 in PDX models is not extensively available in the public domain, this guide utilizes data from the well-characterized KRAS G12C inhibitors, Sotorasib (AMG510) and Adagrasib (MRTX849), to illustrate the validation process and offer a comparative analysis.
Introduction to KRAS Inhibition and Patient-Derived Xenografts
Mutations in the KRAS gene are among the most common drivers of human cancers, making it a critical therapeutic target. The development of direct KRAS inhibitors has marked a significant breakthrough in oncology. Patient-derived xenografts (PDXs), which involve the implantation of patient tumor tissue into immunodeficient mice, offer a highly relevant preclinical platform to evaluate the efficacy of these inhibitors. PDX models are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts.
Comparative Efficacy of KRAS G12C Inhibitors in PDX Models
Sotorasib and Adagrasib are two FDA-approved inhibitors targeting the KRAS G12C mutation. Numerous preclinical studies have demonstrated their anti-tumor activity in various PDX models.
| Inhibitor | Cancer Type (PDX Model) | Key Findings |
| Sotorasib (AMG510) | Non-Small Cell Lung Cancer (NSCLC), Colorectal Cancer, Gastric Cancer | Demonstrated a range of sensitivity across different KRAS G12C mutant PDX models.[1] In some NSCLC PDX models, combination with a MET inhibitor overcame acquired resistance.[2] Combination with an mTOR inhibitor, nab-sirolimus, showed supra-additive anti-tumor activity in NSCLC PDX models. |
| Adagrasib (MRTX849) | NSCLC, Colorectal Cancer | Showed significant tumor regression in 17 out of 26 (65%) KRAS G12C-positive cell line- and patient-derived xenograft models.[3][4] Combination with EGFR inhibitors has shown high efficacy in colorectal cancer PDX models.[5] Like sotorasib, combination with nab-sirolimus resulted in greater tumor suppression in NSCLC xenografts. |
| Other Investigational Inhibitors | Pancreatic Cancer | A novel KRAS-PDEδ inhibitor, compound 36l, exhibited significant in vivo anti-tumor potency in pancreatic cancer PDX models.[6][7] |
Experimental Protocols for In Vivo Validation
A standardized protocol is crucial for the reliable evaluation of a novel KRAS inhibitor like this compound in PDX models. Below is a generalized methodology based on common practices.
Establishment of Patient-Derived Xenograft Models
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients with confirmed KRAS mutations.
-
Implantation: The tumor tissue is surgically implanted subcutaneously into immunodeficient mice (e.g., NOD-scid GAMMA mice).
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). For expansion, the tumor is excised, fragmented, and re-implanted into new cohorts of mice.
Drug Efficacy Studies
-
Animal Grouping: Once tumors reach the desired volume, mice are randomized into treatment and control groups.
-
Treatment Administration: The KRAS inhibitor (e.g., this compound) is administered at various doses and schedules (e.g., daily oral gavage). A vehicle control group receives the formulation without the active drug. For comparison, other known KRAS inhibitors like Sotorasib or Adagrasib are used as positive controls.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body Weight Monitoring: Animal body weight is monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration. Tumors are then excised for further analysis.
Pharmacodynamic and Biomarker Analysis
-
Western Blotting: To confirm target engagement, the phosphorylation levels of downstream effectors in the KRAS signaling pathway (e.g., ERK, AKT) are assessed in tumor lysates.
-
Immunohistochemistry (IHC): IHC can be used to evaluate the expression of relevant biomarkers and the effects of the drug on the tumor microenvironment.
-
Genomic and Transcriptomic Analysis: Techniques like Whole Exome Sequencing (WES) can be employed to identify potential mechanisms of resistance that may emerge during treatment.[2]
Visualizing Key Pathways and Workflows
Diagrams are essential for illustrating the complex biological pathways and experimental processes involved in drug validation.
Caption: The KRAS signaling pathway and the mechanism of action for inhibitors that target the inactive GDP-bound state.
Caption: A generalized experimental workflow for evaluating the anti-tumor activity of a novel KRAS inhibitor in PDX models.
Overcoming Resistance to KRAS Inhibitors
A significant challenge in the clinical use of KRAS inhibitors is the development of resistance. PDX models are invaluable for studying these resistance mechanisms. Acquired resistance can arise from secondary mutations in KRAS or through the activation of bypass signaling pathways.[2] For instance, in some PDX models, resistance to KRAS G12C inhibitors has been associated with the amplification of receptor tyrosine kinases like EGFR or MET.[2] Combination therapies are a key strategy to overcome resistance. Studies in PDX models have shown that combining KRAS inhibitors with inhibitors of EGFR, SHP2, or mTOR can lead to more durable anti-tumor responses.[2][5]
Conclusion
The validation of a novel KRAS inhibitor such as this compound requires rigorous preclinical evaluation. Patient-derived xenograft models provide a powerful platform for assessing anti-tumor activity, defining pharmacodynamic effects, and understanding potential resistance mechanisms. By following standardized protocols and leveraging comparative data from established inhibitors like Sotorasib and Adagrasib, researchers can effectively position new therapeutic candidates for clinical development. The insights gained from PDX studies are critical for designing effective combination strategies to improve patient outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling KRAS Inhibitor-26
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, operational procedures, and disposal of KRAS inhibitor-26, a potent KRAS G12V inhibitor. Adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE) and Handling
This compound is a potent compound and should be handled with care, treating it as a potentially hazardous substance. The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Double gloves | Nitrile or other chemically resistant material. Change immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Disposable gown | Solid front, long-sleeved, with tight-fitting cuffs. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the solid compound or when there is a risk of aerosol generation. |
All handling of this compound, especially of the solid compound, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Operational Plan: Storage and Spill Procedure
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
